molecular formula C23H29N3O3 B5498908 2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide

2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide

Cat. No. B5498908
M. Wt: 395.5 g/mol
InChI Key: GRJATVXTFAGHLJ-UHFFFAOYSA-N
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Description

This compound, also known as [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-, has the CAS Number: 1023919-66-5 and a molecular weight of 324.38 . It is characterized by its IUPAC name [1-([1,1’-biphenyl]-4-ylmethyl)-3-oxo-2-piperazinyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20N2O3/c22-18(23)12-17-19(24)20-10-11-21(17)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,20,24)(H,22,23) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Safety and Hazards

The compound is labeled as an irritant . Further safety and hazard information would typically be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-2-25(14-15-27)22(28)16-21-23(29)24-12-13-26(21)17-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,21,27H,2,12-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJATVXTFAGHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide

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